molecular formula C20H20N4O2 B11149238 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone

2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone

Cat. No.: B11149238
M. Wt: 348.4 g/mol
InChI Key: QYRCQYYHOZLZJL-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone is a synthetic small molecule based on the privileged phthalazin-1(2H)-one scaffold, a nitrogen-containing heterocycle of significant interest in medicinal chemistry for its diverse bioactivity . This compound is designed for research applications, particularly in oncology and virology. The phthalazinone core is a recognized pharmacophore in several antitumor agents, such as the PARP inhibitor Olaparib, and compounds featuring this structure have demonstrated promising anti-proliferative effects against various human cancer cell lines, including ovarian, breast, and lung carcinomas . Recent studies have also identified phthalazinone derivatives as potent inhibitors of the Rabies virus (RABV) and broader Lyssavirus infections, acting by directly targeting the viral replication complex . The structure of this compound includes a piperazinyl linker, a feature known to enhance the anti-proliferative properties of heterocyclic compounds against cancerous cell lines . This makes it a valuable chemical tool for investigating new mechanisms of action and developing novel therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]phthalazin-1-one

InChI

InChI=1S/C20H20N4O2/c25-19(15-24-20(26)18-9-5-4-6-16(18)14-21-24)23-12-10-22(11-13-23)17-7-2-1-3-8-17/h1-9,14H,10-13,15H2

InChI Key

QYRCQYYHOZLZJL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

Preparation Methods

Direct Alkylation with Preformed Piperazine-Ketone Reagents

An alternative route involves synthesizing 2-bromo-1-(4-phenylpiperazino)ethanone first, followed by alkylation of phthalazinone. However, this method faces challenges due to the instability of α-bromo ketones, which often undergo undesired elimination or hydrolysis.

Reductive Amination Approaches

Condensation of 2-(2-aminoethyl)-1(2H)-phthalazinone with 4-phenylpiperazine-1-carbaldehyde in the presence of NaBH₃CN has been explored. While feasible, this method yields <50% due to competing imine formation.

Critical Parameters for Reaction Optimization

Solvent Polarity

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while acetone balances reactivity and solubility for alkylation.

Temperature Control

Elevated temperatures (>60°C) accelerate alkylation but risk decomposition of bromoacetyl intermediates. Substitution reactions proceed efficiently at mild temperatures (25–40°C).

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7)

  • Recrystallization : Ethanol or toluene

Scalability and Industrial Feasibility

The two-step synthesis (alkylation + substitution) is scalable to multi-gram quantities with consistent yields. Industrial adaptations may employ continuous-flow reactors to mitigate exothermic risks during alkylation .

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the phthalazinone core can inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalazinone derivatives exhibit diverse biological activities influenced by substituents at positions 1, 2, and 3. Below is a comparative analysis of 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone with key analogs:

Table 1: Structural and Functional Comparison of Phthalazinone Derivatives

Compound Name Key Substituents Biological Activity/Properties References
This compound 2-(4-phenylpiperazino)ethyl Hypothesized PDE/receptor modulation
Talastine (1(2H)-Phthalazinone, 2-[2-(dimethylamino)ethyl]-4-(phenylmethyl)-) 2-(dimethylamino)ethyl, 4-benzyl Antihistamine, anti-allergic
2-(2-oxo-2-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}ethyl)-1(2H)-phthalazinone 4-[5-(trifluoromethyl)pyridyl]piperazine Enhanced lipophilicity, potential CNS activity
MV-54454 (1-(3-chloroanilino)-4-phenylphthalazine) 4-phenyl, 1-(3-chloroanilino) PDE-V inhibition, antiplatelet aggregation
Antimicrobial phthalazinones (e.g., compounds 6a-d, 7a-d from ) Alkyl/alkoxy chains, isoindole-dione appendages Gram-positive bacterial inhibition (e.g., Bacillus), antifungal activity

Key Findings:

Substitution at Position 2: The 4-phenylpiperazinoethyl group in the target compound may enhance receptor binding affinity compared to Talastine’s dimethylaminoethyl group, which is smaller and less lipophilic .

Antimicrobial Activity: Phthalazinones with alkyl/alkoxy side chains (e.g., compounds 6a-d in ) demonstrated moderate antimicrobial activity against Bacillus (15–18 mm inhibition zones) and Candida albicans (12–14 mm) . The target compound’s piperazine group, however, may reduce microbial efficacy due to increased polarity.

Enzyme Inhibition: MV-54454, a 4-phenylphthalazine derivative, inhibits PDE-VA, suggesting that the target compound’s 4-phenylpiperazino group could similarly modulate PDE isoforms .

Synthetic Accessibility: Synthesis of 4-substituted phthalazinones (e.g., Talastine) typically involves cyclization with hydrazine hydrate or POCl3/PCl5, as described in and . The 4-phenylpiperazinoethyl group in the target compound likely requires specialized coupling reagents for piperazine introduction.

Research Implications and Limitations

  • Synthetic Challenges: Limited methods for modifying the benzene ring of phthalazinones () may complicate further derivatization .
  • Comparative Gaps : Structural analogs like MV-54454 and Talastine have well-documented activities, but the target compound’s unique substituents necessitate targeted assays to validate hypothesized effects.

Q & A

Q. What are the common synthetic routes for preparing 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting a phthalazinone precursor (e.g., 4-substituted-1-chlorophthalazine) with 4-phenylpiperazine in the presence of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions. The product is isolated via ice-water quenching, filtration, and recrystallization from ethanol . Alternative routes employ coupling agents like maleic anhydride or succinic anhydride in n-butanol under reflux, followed by purification using solvent recrystallization .

Q. Which spectroscopic techniques are critical for characterizing phthalazinone derivatives?

Key techniques include:

  • FT-IR : Identifies carbonyl (C=O) and amine (N-H) functional groups. For example, the C=O stretch in phthalazinones appears near 1680–1700 cm⁻¹ .
  • NMR (¹H/¹³C) : Confirms substituent positions. The piperazine protons resonate as broad singlets (δ 2.5–3.5 ppm), while aromatic protons from the phenyl group appear at δ 6.8–7.5 ppm .
  • UV-Vis : Monitors π→π* transitions in the phthalazinone core (λmax ~250–300 nm) .

Q. What in vitro assays are used to evaluate the biological activity of phthalazinone derivatives?

Common assays include:

  • Thromboxane A2 (TXA2) synthetase inhibition : Measured via ELISA to quantify TXB₂ (a stable TXA2 metabolite) reduction in platelet-rich plasma .
  • Bronchodilation : Assessed using isolated guinea pig tracheal rings pre-contracted with histamine or carbachol .
  • Antihypertensive activity : Evaluated using angiotensin-converting enzyme (ACE) inhibition assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Catalyst use : Piperidine or triethylamine accelerates condensation reactions by deprotonating intermediates .
  • Temperature control : Reflux at 80–100°C for 5–6 hours maximizes product formation while minimizing side reactions . Contradictory evidence exists for POCl₃/PCl₅ ratios; some protocols use equimolar amounts , while others vary stoichiometry based on substrate reactivity .

Q. What structural features of phthalazinones correlate with dual thromboxane A2 synthetase inhibition and bronchodilation?

Critical features include:

  • 4-Position substituents : A 3-pyridyl or 5-thiazolyl group enhances TXA2 inhibition by interacting with the enzyme’s hydrophobic pocket .
  • 2-Substituent hydrophobicity : Alkyl chains (e.g., ethyl or methyl) improve bronchodilatory activity by increasing membrane permeability .
  • Polar group avoidance : Polar 2-substituents (e.g., hydroxyl) reduce bronchodilation efficacy due to reduced lipid solubility .

Q. How do computational methods aid in understanding phthalazinone bioactivity?

DFT/TD-DFT calculations predict:

  • Electron distribution : The phthalazinone core’s electron-deficient nature facilitates interactions with enzymatic active sites .
  • Hydrophobicity parameters : LogP values correlate with bronchodilatory efficacy, guiding structural modifications .
  • Binding modes : Docking studies reveal hydrogen bonding between the piperazino group and TXA2 synthetase residues (e.g., His⁹⁹) .

Q. What strategies address solubility challenges in phthalazinone-based drug development?

  • Prodrug design : Esterification of hydroxyl groups (e.g., ethyl acetate derivatives) improves aqueous solubility .
  • Salt formation : Hydrochloride salts enhance stability and dissolution rates, as seen in analogs like azelastine HCl .
  • Co-crystallization : Uracil or succinic acid co-crystals modify crystal lattice dynamics to increase bioavailability .

Data Contradictions and Resolution

Q. How should researchers reconcile conflicting data on the role of 4-position substituents in TXA2 inhibition?

While emphasizes 3-pyridyl groups for TXA2 inhibition shows 5-thiazolyl substituents achieve comparable activity . Resolution requires:

  • Comparative assays : Test both substituents under identical conditions (e.g., enzyme concentration, incubation time).
  • Molecular dynamics simulations : Model substituent interactions with TXA2 synthetase’s active site to identify binding affinity differences .

Methodological Best Practices

Q. What purification techniques are recommended for phthalazinone derivatives?

  • Recrystallization : Use ethanol or ethyl acetate for high-purity crystals .
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) resolves closely related analogs .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) separate polar impurities .

Q. How can structure-activity relationship (SAR) studies be systematically designed for phthalazinones?

  • Scaffold diversification : Synthesize analogs with varying 2- and 4-substituents (e.g., alkyl, aryl, heteroaryl) .
  • Bioisosteric replacement : Replace the piperazine ring with morpholine or piperidine to assess steric/electronic effects .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify essential functional groups .

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